molecular formula C18H23NO3S B1669021 Ciglitazone CAS No. 74772-77-3

Ciglitazone

Cat. No. B1669021
CAS RN: 74772-77-3
M. Wt: 333.4 g/mol
InChI Key: YZFWTZACSRHJQD-UHFFFAOYSA-N
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Description

Ciglitazone is a thiazolidinedione developed by Takeda Pharmaceuticals in the early 1980s . It is considered the prototypical compound for the thiazolidinedione class . Ciglitazone was never used as a medication, but it sparked interest in the effects of thiazolidinediones . It is a potent and selective PPARγ ligand, binding to the PPARγ ligand-binding domain with an EC50 of 3.0 μM .


Synthesis Analysis

The synthetic strategies used for manufacturing of glitazones, including Ciglitazone, focus on synthesis by commercially available thiazolidine-2,4-dione (TZD) on both bench and industrial scales .


Molecular Structure Analysis

Ciglitazone has a molecular formula of C18H23NO3S and a molar mass of 333.45 g·mol−1 . The thiazolidinedione (TZD) moiety of Ciglitazone occupies the canonical ligand-binding pocket near the activation function-2 (AF-2) helix in the ligand-binding domain .


Chemical Reactions Analysis

Ciglitazone is known to have significant effects on various cellular processes. It increases adipogenesis, decreases differentiation and angiogenesis in human umbilical vein endothelial cells (HUVEC), and decreases osteoblastogenesis in human mesenchymal stem cells .


Physical And Chemical Properties Analysis

Ciglitazone has a molecular formula of C18H23NO3S and a molar mass of 333.45 g·mol−1 .

Safety And Hazards

Specific hazards arising from Ciglitazone include the production of carbon oxides, nitrogen oxides (NOx), and sulphur oxides when burned .

Future Directions

Ciglitazone has been shown to have potential therapeutic effects in various conditions. For example, it significantly decreases VEGF production by human granulosa cells in an in vitro study, suggesting potential use in ovarian hyperstimulation syndrome . Furthermore, research has demonstrated that PPARγ, to which Ciglitazone binds, is amplified as prostate cancer progresses . This suggests that further understanding of PPARγ and novel techniques to target it, may provide therapies for advanced prostate cancer .

properties

IUPAC Name

5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(20)19-17(21)23-15/h5-8,15H,2-4,9-12H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFWTZACSRHJQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040757
Record name Ciglitizone
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Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ciglitazone

CAS RN

74772-77-3
Record name Ciglitazone
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Record name Ciglitazone [USAN:INN]
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Record name Ciglitazone
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Record name Ciglitizone
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Record name 5-[[4-[(1-Methylcyclohexyl)methoxy]phenyl]methyl]-2,4-thiazolidinedione
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Record name CIGLITAZONE
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Synthesis routes and methods I

Procedure details

2.0 g Of ethyl 2-methanesulfonyloxy-3-[4-(1-methylcyclohexylmethyloxy)phenyl]propionate and 760 mg. of thiourea are added to 20 ml of ethanol. The mixture is refluxed for 2 hours. To the mixture is added 10 ml of hydrochloric acid, and the mixture is further refluxed for 16 hours. After cooling, water is added to the mixture. The mixture is subjected to extraction with ethyl acetate. The extract is washed with water and dried. The ethyl acetate is distilled off to give 1.4 g of 5-[4-(1-methylcyclohexylmethyloxy)benzyl]thiazolidine-2,4-dione. Crystallization from 85% ethanol gives crystals melting at 130°-131° C.
Name
ethyl 2-methanesulfonyloxy-3-[4-(1-methylcyclohexylmethyloxy)phenyl]propionate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To the suspension containing CoCl2.6H2O (4.5 mg, 0.016 mmol) and dimethylglyoxime (70.1 mg, 0.6 mmol) in 10 ml of water, 4 drops of 1.0N NaOH and NaBH4 (384.6 mg, 10 mmol) were subsequently added. The mixture was cooled to 0° C., and 5-(4-((1-methylcyclohexyl)methoxy)benzylidene)thiazolidine-2,4-dione (1 g, 3.0 mmol) in 15 ml of THF-DMF (2:1) was then added thereto over 20 minutes. The mixture was stirred at room temperature for 18 hours, to which acetic acid was then added until the pH thereof reached about 6. The mixture was diluted with water, and extracted with ethyl acetate and water. The organic layer was washed with water several times, dried with anhydrous magnesium sulfate, filtered and solvent-evaporated. The residual oil was chromatographed on silica gel to afford 5-(4-((1-methylcyclohexyl)methoxy)benzyl)thiazolidine-2,4-dione (Derivative 112 of the above formula) as white solid (0.8 g, yield: 80%).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
CoCl2.6H2O
Quantity
4.5 mg
Type
reactant
Reaction Step Two
Quantity
70.1 mg
Type
reactant
Reaction Step Two
Name
Quantity
384.6 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
5-(4-((1-methylcyclohexyl)methoxy)benzylidene)thiazolidine-2,4-dione
Quantity
1 g
Type
reactant
Reaction Step Three
Name
THF DMF
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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